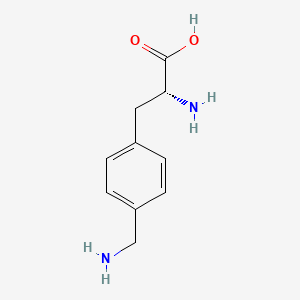

(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid

Übersicht

Beschreibung

(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid is an organic compound with significant applications in scientific research and industry. This compound features an amino group and an aminomethyl group attached to a phenyl ring, making it a valuable building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the reaction of this compound with appropriate reagents to introduce the desired functional groups.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions are common, where different functional groups can be introduced at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid is an organic compound with applications in scientific research and industry due to its amino and aminomethyl groups attached to a phenyl ring. It is also known as (R)-2-amino-3-(4-aminomethylphenyl)propanoic acid. The molecular formula is C₁₀H₁₄N₂O₂ with a molecular weight of approximately 194.23 g/mol.

Scientific Research Applications

This compound is a chiral amino acid derivative that has garnered attention in medicinal chemistry and neuropharmacology.

This compound is used across various scientific disciplines:

- Chemistry It is a precursor in synthesizing complex molecules, studying reaction mechanisms, and creating new synthetic methods.

- Biology It is used to study protein interactions and enzyme activities, and it can serve as a building block for peptide synthesis.

- Medicine Due to its unique structural properties and potential therapeutic applications, this compound has uses in medicinal chemistry.

- Industry It is used in the production of polymers, coatings, and other industrial materials.

This compound is a chiral amino acid derivative with significant biological activity. The compound features a propanoic acid backbone with an amino group at the second carbon and a para-substituted phenyl group with an aminomethyl side chain. This configuration allows for diverse interactions with biological targets, suggesting potential roles in neurotransmission and metabolic pathways.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or industrial applications.

Vergleich Mit ähnlichen Verbindungen

3-Amino-2-(aminomethyl)propanoic Acid: Similar structure but with a different arrangement of functional groups.

4-(Aminomethyl)benzoic Acid: Contains a carboxylic acid group instead of a propanoic acid group.

Uniqueness: (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid is unique due to its specific stereochemistry and functional group arrangement, which influence its reactivity and applications.

This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique properties and applications make it a valuable compound in scientific research and industry.

Biologische Aktivität

(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid, also known as (R)-2-amino-3-(4-aminomethylphenyl)propanoic acid, is a chiral amino acid derivative with significant biological activity. Its molecular formula is C₁₀H₁₄N₂O₂, and it has garnered attention in various fields such as medicinal chemistry and neuropharmacology due to its unique structural properties and potential therapeutic applications.

Structural Characteristics

The compound features a propanoic acid backbone with an amino group at the second carbon and a para-substituted phenyl group with an aminomethyl side chain. This configuration allows for diverse interactions with biological targets, suggesting potential roles in neurotransmission and metabolic pathways.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenylalanine | Aromatic side chain | Precursor for neurotransmitters |

| 3-Aminophenylalanine | Amino group on the aromatic ring | Potential neuroactive properties |

| 4-Aminobutyric Acid | Shorter carbon chain, no aromatic ring | GABA analog; inhibitory neurotransmitter |

| 5-Hydroxytryptophan | Indole structure; serotonin precursor | Mood regulation; antidepressant effects |

The unique chiral configuration of this compound may confer distinct biological activities not observed in other compounds.

Neuroprotective Effects

Studies have indicated that compounds structurally related to this compound can exhibit neuroprotective effects. These effects may stem from their ability to influence neurotransmitter systems, particularly those involved in synaptic transmission. Research suggests that this compound could serve as a modulator of receptor activity, potentially impacting conditions such as neurodegeneration.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes, leading to disruptions that can inhibit growth. Preliminary studies indicate its effectiveness against various pathogens, suggesting potential applications in treating infections caused by resistant strains.

Anti-Cancer Activity

The compound has shown promise in anti-cancer research. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, such as HepG2 liver cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuroprotective | Modulates neurotransmitter systems |

| Antimicrobial | Effective against various bacterial strains |

| Anti-Cancer | Inhibits proliferation of cancer cell lines |

Neuropharmacological Applications

A study conducted on the effects of this compound on neurodegenerative models revealed significant improvements in cognitive function and reduced markers of oxidative stress. The results indicate its potential as a therapeutic agent for conditions like Alzheimer's disease.

Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound demonstrated superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism behind its antimicrobial action.

Anti-Cancer Research Findings

In vitro assays using HepG2 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant cytotoxicity. Further analysis suggested that the compound induces apoptosis through mitochondrial pathways.

Analyse Chemischer Reaktionen

Protection/Deprotection Reactions

The compound’s primary amine groups undergo protection/deprotection strategies to enable selective functionalization. Key methods include:

-

Acetylation : The α-amino group is protected using acetic anhydride in tetrahydrofuran (THF) at 5–20°C, forming an acetylated derivative .

-

Deprotection : Acetyl groups are removed via hydrochloric acid (HCl) hydrolysis under aqueous conditions .

Reductive Alkylation

The para-aminomethyl group participates in reductive alkylation to introduce methyl or ethyl substituents:

-

Conditions : Hydrogenation under 100–200 kPa H₂ pressure with Raney nickel catalyst in methanol at 20–40°C .

-

Reagents : Formaldehyde (for methyl) or ethanal (for ethyl) with benzaldehyde as a co-reagent .

Hydrogenation for Deprotection

The benzyl-protected carboxylic acid group is deprotected via catalytic hydrogenation:

Nitration and Reduction

While nitration is primarily part of its synthesis, the compound’s phenyl ring can undergo further nitration under controlled conditions:

Stability Under Acidic/Basic Conditions

The compound’s stability is influenced by pH:

-

Acidic Hydrolysis : The acetyl-protected amine undergoes deprotection in HCl at elevated temperatures (40–50°C) .

-

Base Sensitivity : Limited data available, but esterification of the carboxylic acid group is feasible under basic conditions (e.g., methanol/H₂SO₄) .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Ranking (High → Low) | Preferred Reactions |

|---|---|---|

| α-Amino (-NH₂) | 1 | Acylation, Schiff base formation |

| Para-Aminomethyl (-CH₂NH₂) | 2 | Reductive alkylation, oxidation |

| Carboxylic Acid (-COOH) | 3 | Esterification, amidation |

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVNKFUEUXUWDV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426934 | |

| Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217662-97-9 | |

| Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.